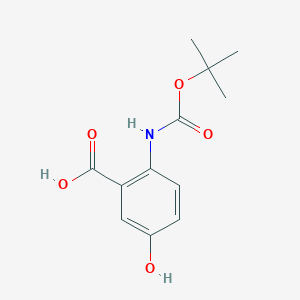

n-Boc-5-hydroxyanthranilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYABQTATLDLRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373777 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244765-00-2 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244765-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-5-hydroxyanthranilic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

N-Boc-5-hydroxyanthranilic acid, with the CAS number 244765-00-2, is a synthetically valuable organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure uniquely combines a carboxylic acid, a phenol, and a Boc-protected amine on an aromatic ring, offering multiple points for chemical modification. This trifunctional nature allows for the strategic and regioselective introduction of this scaffold into more complex molecules, particularly in the synthesis of heterocyclic compounds and peptide-based therapeutics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial, as it enables controlled reactions at other sites of the molecule and can be removed under specific acidic conditions, revealing the amine for further functionalization. This guide provides a comprehensive overview of the synthesis, analytical characterization, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 244765-00-2 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |

| Molecular Weight | 253.25 g/mol | [1][2] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid | [1] |

| Appearance | White solid (predicted) | [3] |

| Boiling Point | 385.6±37.0 °C (Predicted) | [4] |

| Density | 1.337±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; insoluble in water. | [3] |

Synthesis and Purification

The synthesis of this compound typically starts from the commercially available 5-hydroxyanthranilic acid. The key transformation is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Diagram of the Synthetic Pathway

Caption: General synthetic scheme for the Boc-protection of 5-hydroxyanthranilic acid.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on standard Boc protection of anilines. The choice of base and solvent system is critical to ensure the reaction proceeds efficiently without significant side reactions. The use of a mild inorganic base like sodium bicarbonate is preferred to avoid deprotonation of the phenolic hydroxyl group, which could lead to O-acylation.

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 5-hydroxyanthranilic acid (1.0 equivalent) in a suitable solvent mixture, such as 1:1 tetrahydrofuran (THF) and water. The aqueous component is necessary to dissolve the sodium bicarbonate.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 equivalents) to the solution and stir until it is fully dissolved. The solution should be basic to ensure the aniline is deprotonated and nucleophilic.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise or as a solution in THF. The reaction is typically exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a dilute acid, such as 1M HCl. This will protonate the carboxylic acid and any unreacted starting material, causing them to precipitate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the Boc group protons around 1.5 ppm, and broad singlets for the hydroxyl, carboxylic acid, and NH protons. The aromatic protons will appear as distinct multiplets, with their chemical shifts influenced by the electron-donating hydroxyl and Boc-amino groups and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the Boc group, and the quaternary and methyl carbons of the Boc group. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

-

N-H stretch (amide): A sharp band around 3300-3400 cm⁻¹.

-

C=O stretch (carboxylic acid and urethane): Strong bands in the region of 1680-1720 cm⁻¹.

-

C-O stretch: Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 254.10, and [M-H]⁻ at m/z 252.09. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications.

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

Amide Bond Formation for Peptide and Small Molecule Synthesis

The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form amide bonds. This is a cornerstone reaction in the synthesis of peptides and other small molecule drug candidates.[7] The Boc-protected amine and the hydroxyl group typically remain intact under standard amide coupling conditions.

Generalized Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Addition of Amine: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Building Block for Heterocyclic Synthesis

Anthranilic acid and its derivatives are well-established precursors for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones, which are privileged scaffolds in medicinal chemistry.[6][8] The functional groups of this compound can be strategically manipulated to construct these complex ring systems.

Suzuki-Miyaura Cross-Coupling Reactions

The phenolic hydroxyl group can be converted into a triflate (-OTf), which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the formation of a carbon-carbon bond at this position, enabling the synthesis of biaryl compounds, a common motif in drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and organic synthesis. Its unique combination of a protected amine, a carboxylic acid, and a hydroxyl group on an aromatic scaffold allows for a wide range of chemical transformations. By understanding its synthesis, reactivity, and analytical characteristics as outlined in this guide, researchers can effectively leverage this compound to construct novel and complex molecules with desired biological activities.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. cenmed.com [cenmed.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-5-Hydroxyanthranilic Acid: Core Properties, Characterization, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-5-hydroxyanthranilic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, alongside detailed methodologies for its analytical characterization. We delve into the causality behind experimental choices for techniques such as mass spectrometry and chromatography, providing actionable protocols for laboratory application. Furthermore, this document explores the compound's synthetic utility, contextualizing its role as a valuable building block in the development of novel therapeutics, and outlines essential safety and handling protocols. All data and claims are substantiated by authoritative sources to ensure scientific integrity and support advanced research and development endeavors.

Section 1: Foundational Chemistry and Strategic Importance

This compound belongs to the family of substituted anthranilic acids, which are themselves derivatives of benzoic acid. The structure is characterized by three key functional groups attached to the benzene ring: a carboxylic acid, a hydroxyl group (-OH), and an amine protected by a tert-butoxycarbonyl (Boc) group.

The strategic inclusion of the Boc protecting group is central to the molecule's utility. In multi-step organic synthesis, it is often necessary to prevent the highly reactive amino group from participating in unintended side reactions. The Boc group provides a robust and reliable shield that can be selectively removed under specific acidic conditions, allowing chemists to precisely control the synthetic pathway. This makes this compound a valuable precursor for creating complex molecules, particularly in the field of drug discovery where precise structural modifications are paramount.[][]

The underlying scaffold, 5-hydroxyanthranilic acid, is a metabolite of the essential amino acid tryptophan and is involved in various biological pathways.[3][4] Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of the 5-lipoxygenase enzyme, which is a target for anti-inflammatory drugs.[5][6] Therefore, this compound serves as a key starting material for synthesizing libraries of novel compounds for biological screening.

Section 2: Core Physicochemical and Structural Data

The precise identification and characterization of a compound begin with its fundamental properties. All quantitative data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₅ | [7][8][9] |

| Average Molecular Weight | 253.25 g/mol | [7][8][9][10] |

| Monoisotopic Molecular Weight | 253.09502258 Da | [8] |

| CAS Number | 244765-00-2 | [7][8][9] |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid | [8] |

| Common Synonyms | This compound; 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic acid | [8][10][11] |

| Boiling Point (Predicted) | 385.6 ± 37.0 °C | [12] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [12] |

| XLogP3-AA (Predicted) | 2.2 | [8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

The molecular weight is a cornerstone parameter. It's crucial to distinguish between the average molecular weight (253.25 g/mol ), which is calculated using the natural isotopic abundance of each element, and the monoisotopic mass (253.095 Da), which is calculated using the mass of the most abundant isotope of each element.[7][8] The latter is what is precisely measured by high-resolution mass spectrometry to confirm the elemental composition.

Figure 1: 2D chemical structure of this compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is a critical step before its use in any application. This section outlines the standard analytical workflows.

Mass Spectrometry (MS) for Molecular Weight Verification

Expert Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electrospray ionization (ESI) is the preferred method for a polar, moderately sized molecule like this, as it generates charged ions with minimal fragmentation. By analyzing the mass-to-charge ratio (m/z) of these ions, we can verify the molecular formula.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode:

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 254.10, the sodium adduct [M+Na]⁺ at m/z 276.08, and the potassium adduct [M+K]⁺ at m/z 292.06.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 252.09.

-

-

Data Analysis: Compare the observed m/z values from the high-resolution mass spectrum to the theoretical values calculated from the molecular formula (C₁₂H₁₅NO₅). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Caption: Workflow for molecular weight confirmation using ESI-MS.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expert Rationale: HPLC is the gold standard for determining the purity of a chemical compound. A reversed-phase method using a C18 column is ideal for this molecule, as it separates compounds based on their hydrophobicity. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure a sharp, symmetrical peak shape by suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups.

Experimental Protocol: Reversed-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the molecule absorbs strongly (e.g., 254 nm or 300 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is common for research-grade material.[9][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure. A ¹H NMR spectrum for this compound would show characteristic signals corresponding to the protons in the molecule, including a large singlet around 1.5 ppm for the nine equivalent protons of the Boc group, distinct signals in the aromatic region (6.5-8.0 ppm) for the three protons on the benzene ring, and exchangeable protons for the -OH, -COOH, and -NH groups.[14]

Section 4: Synthesis and Safe Handling

General Synthetic Approach

This compound is typically synthesized from its parent compound, 5-hydroxyanthranilic acid. The synthesis involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Generalized scheme for the N-Boc protection of 5-hydroxyanthranilic acid.

This reaction is a standard procedure in organic chemistry, valued for its high yield and clean conversion, which simplifies the purification process, often requiring only simple extraction and crystallization.

Safety, Handling, and Storage

Hazard Identification: According to Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[15]

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[12]

-

Some suppliers recommend storage at room temperature under a nitrogen atmosphere to prevent degradation.[12]

Section 5: Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate.[] The presence of three distinct functional groups (protected amine, carboxylic acid, and phenol) allows for a wide range of selective chemical modifications.

-

Amide Coupling: The carboxylic acid can be activated and coupled with various amines to form a diverse library of amides.

-

Esterification: The carboxylic acid can also be converted into esters.

-

Phenolic Derivatization: The hydroxyl group can be alkylated or acylated to introduce different substituents.

-

Deprotection and Further Modification: After performing reactions at the other sites, the Boc group can be removed to reveal the free amine, which can then be further functionalized.

This multi-functional handle makes the compound an ideal starting point for creating analogues of biologically active molecules, enabling structure-activity relationship (SAR) studies essential for optimizing lead compounds in drug discovery pipelines.[]

References

-

PubChem. This compound | C12H15NO5 | CID 2757220. [Link]

-

Alachem Co., Ltd. 244765-00-2 | ANTHRANILIC ACID, N-BOC-5-HYDROXY. [Link]

-

ChemWhat. ANTHRANILIC ACID, N-BOC-5-HYDROXY CAS#: 244765-00-2. [Link]

-

LookChem. ANTHRANILIC ACID, N-BOC-5-HYDROXY Safety Data Sheets(SDS). [Link]

-

van der Wal, S. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

-

PubChem. 5-Hydroxyanthranilic acid | C7H7NO3 | CID 164592. [Link]

-

Abe, N., et al. (1993). 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors. The Journal of Antibiotics, 46(5), 705-711. [Link]

-

Som, P. (2013). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. UGA Open Scholar. [Link]

- Google Patents.

-

Current Pharmaceutical Analysis. Spectrophotometric Method for the Determination of Vigabatrin in Pharmaceutical Formulation Using Ninhydrin. [Link]

-

Braidy, N., et al. (2009). 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones. Neurotoxicity Research, 15(4), 303-310. [Link]

- Google Patents. A process for the preparation of 3- and/or 5-substituted anthranilic acids.

-

Liu, Y., et al. (2018). Anthocidins A–D, New 5-Hydroxyanthranilic Acid Related Metabolites from the Sea Urchin-Associated Actinobacterium, Streptomyces sp. HDa1. Marine Drugs, 16(11), 438. [Link]

-

Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

Sources

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hydroxyanthranilic acid derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C12H15NO5 | CID 2757220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 244765-00-2 | ANTHRANILIC ACID, N-BOC-5-HYDROXY - Alachem Co., Ltd. [alachem.co.jp]

- 10. ANTHRANILIC ACID, N-BOC-5-HYDROXY | 244765-00-2 [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. ANTHRANILIC ACID, N-BOC-5-HYDROXY CAS#: 244765-00-2 [m.chemicalbook.com]

- 13. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ANTHRANILIC ACID, N-BOC-5-HYDROXY (244765-00-2) 1H NMR spectrum [chemicalbook.com]

- 15. ANTHRANILIC ACID, N-BOC-5-HYDROXY Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-Boc-5-hydroxyanthranilic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Protected Anthranilates in Synthesis

In the landscape of modern pharmaceutical and materials science, the precise control of molecular architecture is paramount. Anthranilic acid derivatives are a class of compounds that serve as versatile scaffolds and intermediates in the synthesis of a wide array of bioactive molecules and functional materials.[1] The strategic manipulation of their reactive functional groups—the carboxylic acid, the aromatic amine, and any ring substituents—is key to their successful application. This guide focuses on a particularly valuable derivative: N-Boc-5-hydroxyanthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom temporarily masks its nucleophilicity, allowing for selective reactions at other positions of the molecule. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the structure, a detailed synthesis protocol, and the scientific rationale behind the synthetic strategy for this compound.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, is a substituted aromatic amino acid.[2][3] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a Boc-protected amine, and a hydroxyl group.

Molecular Structure:

The presence of both a hydroxyl and a carboxylic acid group, along with the protected amine, makes this molecule a trifunctional building block with significant potential in organic synthesis.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C12H15NO5 | [2][3][4][5] |

| Molecular Weight | 253.25 g/mol | [2][3][4][5] |

| CAS Number | 244765-00-2 | [2][4][5] |

| Appearance | Typically a white to off-white powder | [6] |

| IUPAC Name | 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | [2][3] |

The Cornerstone of Synthesis: The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the preparation of complex pharmaceutical intermediates.[2][7] Its widespread use stems from its ability to be introduced under relatively mild conditions and, crucially, its facile removal under acidic conditions, which are orthogonal to many other protecting group strategies.[2][4]

The decision to employ a Boc protecting group for the amine functionality of 5-hydroxyanthranilic acid is a strategic one. The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications at the carboxylic acid or the phenolic hydroxyl group without unintended reactions at the amine.[4] This orthogonality is essential for the stepwise construction of complex molecules.

The Mechanism of Boc Protection:

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity, and the resulting nucleophilic attack on one of the carbonyl carbons of (Boc)₂O leads to the formation of the N-Boc protected amine.

Synthesis of this compound: A Detailed Protocol

The following protocol outlines a reliable method for the synthesis of this compound from commercially available 5-hydroxyanthranilic acid. This procedure is based on well-established methods for the N-Boc protection of amines.[4][8]

Experimental Protocol:

Materials:

-

5-Hydroxyanthranilic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyanthranilic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water. The THF acts as a co-solvent to aid in the dissolution of the starting material, which has limited solubility in water alone.

-

Basification: To the stirred solution, add sodium bicarbonate (2.0-3.0 equivalents) portion-wise. The addition of a base is crucial as it deprotonates the amino group, rendering it more nucleophilic and ready to react with the Boc anhydride. Sodium bicarbonate is a mild base, which is generally sufficient for this transformation and minimizes potential side reactions.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in a small amount of THF and add it dropwise to the reaction mixture. A slight excess of the Boc anhydride ensures the complete conversion of the starting material. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Work-up - Quenching and Extraction: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with a dilute aqueous acid solution (e.g., 1M HCl). This step protonates the unreacted base and the carboxylate group of the product. Extract the aqueous layer with ethyl acetate (3 x volumes). The desired product will move into the organic phase.

-

Washing: Combine the organic extracts and wash them sequentially with water and then with brine. The water wash removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to obtain the final product in high purity.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for the preparation of this compound.

Characterization and Analytical Data

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the expected spectroscopic data for the compound.

Spectroscopic Data Summary:

| Technique | Expected Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, the carboxylic acid proton, the NH proton of the Boc group, and the singlet for the nine equivalent protons of the tert-butyl group. A detailed assignment for the parent compound, 5-hydroxyanthranilic acid, has been published, which can serve as a reference for interpreting the spectrum of the N-Boc derivative.[9] |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.[9] |

| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and C-O stretches. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (253.25 g/mol ). |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups, with the amine temporarily masked, allows for a variety of synthetic transformations.

Key Application Areas:

-

Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[7][] The hydroxyl group on the aromatic ring can be further functionalized to introduce labels, linkers, or other pharmacophoric elements.

-

Scaffold for Small Molecule Synthesis: The anthranilic acid core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] this compound can serve as a starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures with potential therapeutic applications.

-

Combinatorial Chemistry: The trifunctional nature of this molecule makes it an ideal candidate for the construction of compound libraries for high-throughput screening in drug discovery programs.

Logical Relationship of Applications:

Caption: The role of this compound in drug discovery.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal protection of its amino group. This allows for the selective manipulation of its other functional groups, making it a versatile tool for the synthesis of complex molecules in drug discovery and other areas of chemical research. The synthesis protocol detailed in this guide is robust and based on well-understood chemical principles, providing a reliable pathway to this valuable compound. As the demand for novel and sophisticated molecular architectures continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- El-Faham, A., & Albericio, F. (2011). N-Boc Protection: General Procedure. Pharmaceuticals, 4(5), 725-748.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Chemical reviews, 109(6), 2455–2504.

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

- Singh, P., & Kaur, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 939–969.

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

ACS Publications. t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001476). [Link]

-

PubChem. 5-Hydroxyanthranilic acid. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Miltojević, A. B., Radulović, N. S., & Stojanović, G. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1257-1265.

-

BMRB. Anthranilic Acid. [Link]

- Som, P. (2010).

- Google Patents.

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... [Link]

-

PubMed. 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones. [Link]

-

PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

-

RSC Publishing. A model for N-to-C direction in prebiotic peptide synthesis. [Link]

-

PubMed. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H15NO5 | CID 2757220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Solubility of N-Boc-5-hydroxyanthranilic Acid in Organic Solvents

Executive Summary

Introduction to N-Boc-5-hydroxyanthranilic Acid

This compound, with the systematic IUPAC name 2-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid, is a synthetic intermediate of significant interest.[1] Its structure incorporates an anthranilic acid core, a phenol group, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it an essential precursor in the construction of various pharmacologically active molecules.[2]

The molecular structure (Figure 1) dictates its physicochemical properties, most notably its solubility, which is a critical parameter influencing every stage of its use—from reaction kinetics in a synthesis vessel to the final purification via crystallization or chromatography. An understanding of its behavior in different solvent environments is paramount for efficient and scalable chemical processes.

Chemical Structure and Properties:

-

Key Functional Groups: Carboxylic acid, phenol, Boc-protected amine, aromatic ring.

Theoretical Principles Governing Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as an excellent predictive tool.[5][6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound is an amphiphilic molecule, containing distinct regions of both high and low polarity, which results in a nuanced solubility profile.

-

Polar/Hydrophilic Moieties: The molecule possesses three key sites capable of engaging in strong polar interactions, particularly hydrogen bonding:

-

Carboxylic Acid (-COOH): Acts as both a hydrogen bond donor and acceptor. Its acidic nature allows for deprotonation in basic media to form a highly polar carboxylate salt.

-

Phenolic Hydroxyl (-OH): A hydrogen bond donor and acceptor that contributes significantly to polarity.

-

Amide N-H: The nitrogen-hydrogen bond within the Boc-carbamate group can act as a hydrogen bond donor.

-

-

Non-polar/Lipophilic Moieties: Conversely, two regions contribute to its solubility in less polar environments:

-

Aromatic Ring: The phenyl ring is non-polar and can engage in favorable van der Waals forces and potential π-π stacking with aromatic solvents.

-

tert-Butyl Group: The bulky, aliphatic t-butyl group of the Boc protector is highly lipophilic and significantly enhances solubility in non-polar organic solvents compared to its unprotected counterpart.[7]

-

The interplay between these competing features determines the compound's affinity for any given solvent. The Boc group, in particular, is critical for masking the high polarity of the amine, thereby improving its handling and solubility in common organic media used for peptide coupling and other synthetic transformations.[8]

Caption: Key functional groups influencing solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in any experimental setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, effectively solvating the entire molecule. Often used for protected amino acids.[9][10] |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the polar groups. Solubility may decrease with increasing alcohol chain length due to reduced overall solvent polarity. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can accept hydrogen bonds and has moderate polarity, providing a balance for solvating both polar and non-polar moieties. |

| Ketones | Acetone | Moderate to High | Acetone is a strong hydrogen bond acceptor and has proven to be an excellent solvent for structurally similar compounds like N-phenylanthranilic acid.[11] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Balances polarity and non-polarity, effectively solvating the ester-like carbamate and the lipophilic Boc group. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often used in syntheses with Boc-protected compounds.[2] Solvates the non-polar parts well but is less effective for the highly polar carboxylic acid and phenol. |

| Aromatic | Toluene | Low | The non-polar nature is a poor match for the polar functional groups, though some interaction via π-stacking with the aromatic ring is possible.[11] |

| Aliphatic | Hexanes, Heptane | Sparingly/Insoluble | These non-polar solvents cannot effectively solvate the highly polar carboxylic acid and phenol groups, leading to very poor solubility.[7] |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol provides a robust framework for determining solubility.

Objective

To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Reagents

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

5% (w/v) aq. NaOH, 5% (w/v) aq. NaHCO₃, 5% (v/v) aq. HCl

-

Vials (e.g., 4 mL glass vials with PTFE-lined caps)

-

Analytical balance (±0.1 mg)

-

Vortex mixer and/or orbital shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Thermostatically controlled environment (e.g., water bath or incubator)

Experimental Workflow Diagram

Caption: Experimental workflow for solubility screening.

Step-by-Step Methodology

Part A: Qualitative & Semi-Quantitative Screening [5][12]

-

Preparation: Accurately weigh approximately 25 mg of this compound into a series of labeled glass vials.

-

Solvent Addition: To each vial, add an initial aliquot (e.g., 0.5 mL) of a selected solvent.

-

Equilibration: Cap the vials tightly and place them on a vortex mixer or orbital shaker in a constant temperature environment for at least 1 hour to ensure equilibrium is approached.

-

Observation: Visually inspect each vial.

-

If the solid has completely dissolved: The compound is soluble at >50 mg/mL. Record this and proceed to the next solvent.

-

If solid remains: Add another 0.5 mL of solvent (total volume 1.0 mL), and return to step 3.

-

-

Iteration: Continue this process of incremental solvent addition and equilibration until the solid dissolves or a maximum practical volume (e.g., 5 mL, corresponding to 5 mg/mL) is reached.

-

Calculation: Calculate the approximate solubility in mg/mL based on the total volume of solvent required for complete dissolution.

Part B: Acid-Base Solubility Test [13]

-

Setup: Place approximately 25 mg of the compound into three separate test tubes.

-

Testing: Add 1 mL of the following aqueous solutions to the tubes:

-

Tube 1: 5% NaHCO₃

-

Tube 2: 5% NaOH

-

Tube 3: 5% HCl

-

-

Observation: Shake each tube vigorously for 1-2 minutes.

-

Interpretation:

-

Solubility in NaHCO₃ and NaOH indicates the presence of an acidic functional group (the carboxylic acid and potentially the phenol). Deprotonation forms a water-soluble salt.

-

Insolubility in HCl confirms the absence of a strong basic group. The Boc-protected amine is not basic.

-

Data Summary Table

The results from the experimental protocol should be compiled into a clear, comparative format.

| Solvent | Temperature (°C) | Approx. Solubility (mg/mL) | Observations (e.g., Color, Ease of Dissolution) |

| e.g., DMSO | 25 | Fill in | e.g., Dissolved readily |

| e.g., Methanol | 25 | Fill in | |

| e.g., Ethyl Acetate | 25 | Fill in | |

| e.g., DCM | 25 | Fill in | |

| e.g., Toluene | 25 | Fill in | e.g., Remained insoluble |

| e.g., Hexane | 25 | Fill in |

Implications in Drug Development and Synthesis

A well-characterized solubility profile is not merely academic; it has profound practical implications:

-

Process Chemistry: The choice of solvent directly impacts reaction concentration, rate, and yield. For syntheses involving this molecule, such as amide couplings or heterocycle formations, selecting a solvent where all reagents are highly soluble (e.g., DMF, DMSO) is critical for achieving a homogeneous reaction mixture and optimal outcomes.[2]

-

Purification: Knowledge of differential solubility is the cornerstone of purification by crystallization. A suitable solvent system will be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, allowing for high recovery of pure material.

-

Analytical Chemistry: Developing HPLC and other chromatographic methods requires selecting mobile phases that can effectively dissolve the analyte and transport it through the column.

-

Formulation Science: For any compound intended as a therapeutic agent, understanding its solubility in pharmaceutically acceptable solvents is a mandatory first step in designing a viable drug delivery system.

Conclusion

This compound exhibits a complex solubility profile due to its amphiphilic nature. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents and some moderately polar solvents like acetone and ethyl acetate. Its solubility is expected to be poor in non-polar aliphatic and aromatic hydrocarbons. This guide provides both the theoretical foundation to understand this behavior and a practical, robust experimental protocol to quantify it. By applying this knowledge, researchers can streamline process development, enhance purification efficiency, and accelerate the journey from laboratory-scale synthesis to valuable chemical products.

References

- University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

-

Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Retrieved from [Link]

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757220, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

-

Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Figure: Solubility of Fmoc protected amino acids. ResearchGate. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). ANTHRANILIC ACID, N-BOC-5-HYDROXY. Retrieved from [Link]

-

ChemWhat. (n.d.). ANTHRANILIC ACID, N-BOC-5-HYDROXY CAS#: 244765-00-2. Retrieved from [Link]

-

Reddy, T. R., & Ghorai, P. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. European Journal of Organic Chemistry, 2018(45), 6299-6308. Retrieved from [Link]

- BenchChem. (2025). solubility of N-methyl-N-(t-Boc)-PEG4-acid in organic solvents.

-

Li, Q., et al. (2025, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | C12H15NO5 | CID 2757220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 244765-00-2 | ANTHRANILIC ACID, N-BOC-5-HYDROXY - Alachem Co., Ltd. [alachem.co.jp]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

n-Boc-5-hydroxyanthranilic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N-Boc-5-hydroxyanthranilic Acid

Executive Summary & Molecular Profile

This compound (CAS: 244765-00-2) is a bifunctional aromatic compound increasingly utilized in the synthesis of complex heterocyclic systems, ligands, and as a key intermediate in drug discovery programs.[1][2] Its structure incorporates three key functional groups that dictate its chemical behavior, stability, and ultimately, its handling and storage requirements: a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a phenolic hydroxyl group. Understanding the inherent reactivity of these moieties is paramount for researchers to ensure the integrity of the material throughout its lifecycle, from storage to reaction.

This guide provides a comprehensive analysis of the stability profile of this compound. It moves beyond generic datasheet recommendations to explore the underlying chemical principles governing its degradation. We will detail the likely degradation pathways, provide field-proven protocols for conducting rigorous stability assessments, and establish authoritative best practices for storage and handling to preserve its purity and reactivity.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | [3] |

| CAS Number | 244765-00-2 | [3] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][3] |

| Molecular Weight | 253.25 g/mol | [1][3] |

Theoretical Stability Assessment: A Functional Group Analysis

The stability of this compound is not monolithic; it is a composite of the stabilities of its constituent functional groups. A proactive assessment of these groups allows for the prediction of potential degradation pathways and informs the design of appropriate stability studies.

The Lability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in basic and nucleophilic conditions.[4][5] However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[4][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. This leads to the formation of an unstable carbamic acid intermediate that rapidly decarboxylates to yield the free amine.

-

Acidic Hydrolysis: The presence of the carboxylic acid on the anthranilic acid backbone creates the potential for intramolecular acid catalysis, although this is generally not significant in the solid state. The primary risk comes from exposure to external acidic environments. Even mild acids, such as 0.1% trifluoroacetic acid (TFA) in HPLC eluents, can cause gradual deprotection, a process that is accelerated by heat.[6]

-

Thermal Decomposition: While robust at ambient temperatures, the Boc group can be cleaved thermally without any catalyst.[7] Practically significant rates of thermolytic cleavage typically require temperatures of 150°C or higher, leading to the formation of the free amine, carbon dioxide, and isobutylene.[7][8] This degradation pathway is a critical consideration for any process involving high temperatures, such as drying or certain reaction conditions.

The Reactivity of the Phenolic Hydroxyl Group

The 5-hydroxy substituent makes the aromatic ring electron-rich and renders the molecule susceptible to oxidation. Analogous compounds, such as 3-hydroxyanthranilic acid, are known to readily auto-oxidize in the presence of molecular oxygen.[9][10] This process can generate reactive oxygen species (ROS) like superoxide and hydrogen peroxide, leading to complex degradation profiles and the formation of colored impurities, likely quinone-imine or dimeric species.[10]

This inherent oxidative liability is perhaps the most significant long-term stability concern for this compound. The rate of oxidation can be influenced by factors such as pH, the presence of metal ions (which can catalyze oxidation), and exposure to light.[10]

Recommended Storage, Handling, and Long-Term Preservation

Based on the theoretical stability profile, the following conditions are essential for maintaining the integrity of this compound.

-

Temperature: Store in a cool environment. While Safety Data Sheets (SDS) often suggest ambient temperatures, for long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential oxidative and hydrolytic degradation.[11]

-

Atmosphere: Due to the high susceptibility to oxidation, the material should be stored under an inert atmosphere (e.g., Argon or Nitrogen). After opening, the container should be purged with an inert gas before resealing.

-

Light: Protect from light. Phenolic compounds can be photosensitive. Store in an amber vial or in a light-blocking outer container.

-

Moisture: Keep in a dry, desiccated environment.[12] The container must be kept tightly closed to prevent the ingress of moisture, which could facilitate hydrolysis.[12]

-

Chemical Environment: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[12]

Designing a Comprehensive Stability Study

To empirically determine the stability of this compound and develop a validated analytical method, a forced degradation study is required. This process intentionally stresses the molecule to identify likely degradation products and establish the specificity of the analytical method.[13] This is a cornerstone of the ICH guidelines on stability testing.[13]

Experimental Workflow: Forced Degradation

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at detectable levels without being completely consumed by secondary reactions.[13][14]

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as a 1:1 mixture of acetonitrile and water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store in the dark at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 80°C.

-

Solid State: Place the solid compound in an oven at 80°C.

-

Analyze samples at appropriate time points (e.g., 1, 3, 5 days).[14]

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15][16] A dark control sample should be stored under the same conditions but protected from light.

| Stress Condition | Reagent/Parameter | Typical Temperature | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 60°C | To challenge the acid-labile N-Boc group.[14] |

| Base Hydrolysis | 0.1 M NaOH | 60°C | To assess the stability of the ester-like carbamate and the overall molecule to base. |

| Oxidation | 3% H₂O₂ | Room Temperature | To induce oxidation of the electron-rich phenolic ring.[14] |

| Thermal | Heat | 80°C | To evaluate thermolytic degradation, including potential Boc-group cleavage and decarboxylation.[13] |

| Photolytic | ICH Q1B Light | Ambient | To determine sensitivity to light, which can catalyze oxidation.[15] |

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products from the parent peak and from each other.[17]

-

Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a suitable starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The acidic pH will aid in producing sharp peaks for the carboxylic acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Initial Gradient: A generic screening gradient can be used, for example, 5% to 95% B over 15-20 minutes.

-

Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm) and to assess peak purity.[14] A primary wavelength around 254 nm or the lambda max of the compound should be effective. Mass Spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.

-

Method Optimization: Analyze a mixture of the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

Predicted Degradation Pathways

Based on the functional group analysis, several degradation pathways are plausible under stress conditions. The primary products are likely to arise from the cleavage of the Boc group and oxidation of the phenol ring.

Caption: Predicted degradation pathways for this compound.

-

Pathway 1: N-Boc Deprotection (Acid/Thermal): The most probable degradation route under acidic or high-temperature conditions is the loss of the Boc group to yield 5-hydroxyanthranilic acid.[6][8]

-

Pathway 2: Oxidation (Oxidative/Photolytic): The phenolic ring is susceptible to oxidation, potentially forming highly colored quinone-like structures. This is a primary concern for long-term storage and handling in air and light.[10]

-

Pathway 3: Decarboxylation (Thermal): While less common for benzoic acids unless catalyzed, severe thermal stress could potentially lead to decarboxylation, yielding N-Boc-4-aminophenol.

Conclusion

This compound is a molecule with distinct stability liabilities governed by its N-Boc and 5-hydroxy functional groups. It is primarily sensitive to acid-catalyzed hydrolysis, oxidation, and thermal stress . The key to preserving its integrity lies in stringent control of its storage environment. For any application where purity is critical, researchers should not rely solely on supplier datasheets but should consider performing an in-house stability assessment using the forced degradation and analytical development protocols outlined in this guide. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is essential for ensuring the long-term viability and performance of this valuable synthetic intermediate.

References

-

LookChem. ANTHRANILIC ACID, N-BOC-5-HYDROXY Safety Data Sheets(SDS). [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Alachem Co., Ltd. ANTHRANILIC ACID, N-BOC-5-HYDROXY. [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). [Link]

-

Maithani, M. Development of Novel Stability Indicating Methods Using Liquid Chromatography. ResearchGate. (2019). [Link]

-

ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. [Link]

-

Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

-

R Discovery. Stability-indicating HPLC Method Research Articles. [Link]

-

Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. (2012). [Link]

-

Qu, Y., et al. Molecular and biochemical characterization of the 5-nitroanthranilic acid degradation pathway in Bradyrhizobium sp. strain JS329. Journal of Bacteriology. (2011). [Link]

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. (2022). [Link]

-

ChemWhat. ANTHRANILIC ACID, N-BOC-5-HYDROXY CAS#: 244765-00-2. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. (2024). [Link]

-

Braidy, N., et al. 5-Hydroxyanthranilic acid, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones. Neurotoxicity Research. (2009). [Link]

-

PubChem. 5-Hydroxyanthranilic acid. National Center for Biotechnology Information. [Link]

-

Smith, A. J., & Smith, R. A. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. (2010). [Link]

-

ResearchGate. 5-Hydroxyanthranilic Acid, a Tryptophan Metabolite, Generates Oxidative Stress and Neuronal Death via p38 Activation in Cultured Cerebellar Granule Neurones | Request PDF. (2009). [Link]

-

ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product | Request PDF. (2023). [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

Dolzonek, J., et al. Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. (2019). [Link]

-

Dykens, J. A., et al. Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate. Biochemical Pharmacology. (1987). [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). [Link]

-

Lackner, M., et al. Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers (Basel). (2024). [Link]

-

Mattioli, R., et al. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Molecules. (2020). [Link]

-

Lackner, M., et al. Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. (2024). [Link]

-

Dolzonek, J., et al. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research International. (2021). [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Maguire, O. R., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024). [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods - BOC Deprotection. [Link]

-

ResearchGate. Hydrolytic stability of selected pharmaceuticals and their transformation products | Request PDF. (2019). [Link]

Sources

- 1. 244765-00-2 | ANTHRANILIC ACID, N-BOC-5-HYDROXY - Alachem Co., Ltd. [alachem.co.jp]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H15NO5 | CID 2757220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ANTHRANILIC ACID, N-BOC-5-HYDROXY Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijsdr.org [ijsdr.org]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. chromatographyonline.com [chromatographyonline.com]

The Strategic Application of N-Boc-5-hydroxyanthranilic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Boc-5-hydroxyanthranilic acid has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of functionalities that are strategically leveraged for the synthesis of complex heterocyclic scaffolds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine, a hydroxyl group on the aromatic ring, and a carboxylic acid provides a versatile platform for constructing pharmacologically relevant molecules, particularly benzoxazinones and phenoxazinones. This technical guide provides an in-depth analysis of the application of this compound, detailing the causality behind its use, step-by-step synthetic methodologies, and its role in the development of potential therapeutic agents.

Introduction: The Versatility of a Multifunctional Building Block

Anthranilic acid and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic derivatization of the anthranilic acid core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a prime example of such a strategic derivatization, incorporating three key functional groups that can be selectively manipulated in organic synthesis.

The N-Boc group serves a dual purpose. Firstly, it deactivates the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent transformations. Secondly, its lability under acidic conditions allows for its facile removal at a desired stage of the synthesis, unmasking the amino group for further functionalization. The 5-hydroxy group provides a handle for introducing additional diversity into the molecule, for instance, through etherification or esterification, and can also play a crucial role in the biological activity of the final compound. The carboxylic acid functionality is a key reactive site for cyclization reactions, enabling the construction of various heterocyclic ring systems.

This guide will explore the application of this versatile building block in the synthesis of two key classes of heterocyclic compounds with significant medicinal chemistry interest: benzoxazinones and phenoxazinones.

Synthesis of Benzoxazinone Scaffolds: A Controlled Cyclization Strategy

Benzoxazinones are an important class of heterocyclic compounds that exhibit a range of biological activities, including acting as inhibitors of enzymes like α-chymotrypsin.[3] The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established strategy.[4][5] The use of this compound offers a controlled route to substituted benzoxazinones.

Rationale for N-Boc Protection in Benzoxazinone Synthesis

The direct acylation of anthranilic acid with an acid chloride typically leads to the formation of an N-acylanthranilic acid, which can then be cyclized to the corresponding benzoxazinone.[1] However, the presence of a free amino group can lead to competing side reactions. The N-Boc group effectively prevents such side reactions by temporarily masking the amino functionality, allowing for a cleaner and more controlled cyclization. Furthermore, the Boc group can be removed post-cyclization to provide a free amino group on the benzoxazinone scaffold for further derivatization.

Proposed Synthetic Workflow for 6-Hydroxy-2-oxo-2H-1,3-benzoxazin-4(3H)-one

A common method for the synthesis of benzoxazinones from N-acyl anthranilic acids involves the use of a dehydrating agent or a coupling agent to facilitate the intramolecular cyclization. Phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), are often employed for this transformation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Phosgene Equivalent: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-hydroxy-2-oxo-2H-1,3-benzoxazin-4(3H)-one.

Mechanistic Insights

The reaction proceeds through the initial activation of the carboxylic acid by the phosgene equivalent, followed by an intramolecular nucleophilic attack of the nitrogen from the Boc-protected amine onto the activated carbonyl group. Subsequent elimination of the Boc group and other byproducts leads to the formation of the benzoxazinone ring.

Caption: Proposed workflow for benzoxazinone synthesis.

Synthesis of Phenoxazinone Scaffolds: Leveraging Oxidative Coupling

Phenoxazinones are another class of heterocyclic compounds with significant biological activity. For instance, certain phenoxazine derivatives have shown potential as antimalarial agents.[6] The synthesis of the phenoxazinone core can be achieved through the oxidative coupling of two molecules of a substituted aminophenol. This compound, being a derivative of an aminophenol, is a suitable precursor for this transformation.

Rationale for N-Boc Protection in Phenoxazinone Synthesis

The oxidative coupling of aminophenols can be a complex reaction with the potential for multiple side products. The N-Boc protecting group helps to direct the reaction towards the desired phenoxazinone product by preventing the amino group from participating in unwanted side reactions. The electron-withdrawing nature of the Boc group can also influence the redox potential of the molecule, potentially facilitating the desired oxidative coupling.

Proposed Synthetic Workflow for a Dicarboxy-phenoxazinone Derivative

The oxidative dimerization of aminophenols can be achieved using various oxidizing agents, such as potassium ferricyanide, manganese dioxide, or enzymatic catalysts.

Experimental Protocol:

-